6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
6,7-Dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. The presence of methoxy groups at specific positions on the benzoxazine ring contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of halogenated benzoxazine derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can help neutralize reactive oxygen species, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone
- 6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 6,7-Dimethoxy-2-(2-phenylethyl)chromone
Uniqueness
6,7-Dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both methoxy and benzoxazine functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6,7-dimethoxy-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-20-11-6-4-10(5-7-11)16-18-13-9-15(22-3)14(21-2)8-12(13)17(19)23-16/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOTZXOEFXQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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